Bosentan

Receptor Binding Selectivity Endothelin

Bosentan (CAS 147536-97-8) is the foundational dual ET receptor antagonist, offering well-characterized receptor binding kinetics and a pivotal role as a validated positive control in hepatic transporter inhibition and DILI prediction studies. Its unique profile, including fast receptor dissociation (ROt1/2 ~70s) and historical benchmark status in PAH models, makes it essential for rigorous, reproducible research. Ensure your next study's translational relevance by sourcing this indispensable reference compound.

Molecular Formula C27H29N5O6S
Molecular Weight 551.6 g/mol
CAS No. 147536-97-8
Cat. No. B193191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBosentan
CAS147536-97-8
Synonyms4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2’-bipyrimidin]-4-yl]benzenesulfonamide;  p-tert-Butyl-N-[6-(2-hydroxyethoxy)-5-(o-methoxyphenoxy) -2-(2-pyrimidinyl)-4-pyrimidinyl]benzenesulfonamide;  Actelion;  Ro 47-0203;  Ro 47-0203/039;  Tra
Molecular FormulaC27H29N5O6S
Molecular Weight551.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
InChIInChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)
InChIKeyGJPICJJJRGTNOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow to Off-White Solid
SolubilityPoorly soluble in water (1.0 mg/100 ml) and in aqueous solutions at low pH (0.1 mg/100 ml at pH 1.1 and 4.0;  0.2 mg/100 ml at pH 5.0). Solubility increases at higher pH values (43 mg/100 ml at pH 7.5).
9.04e-03 g/L

Bosentan (CAS 147536-97-8): Procurement-Grade Dual Endothelin Receptor Antagonist for PAH Research


Bosentan (CAS 147536-97-8), chemically 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzenesulfonamide, is a sulfonamide-derived, competitive dual endothelin receptor antagonist (ERA) that binds to both ETA and ETB receptors . It is the prototype orally active dual ERA, first reported in US Patent 5,292,740 in 1994, and serves as the historical and pharmacological benchmark against which subsequent ERAs such as ambrisentan and macitentan are compared [1]. Bosentan remains a foundational tool compound for studying endothelin system biology and a reference standard in pulmonary arterial hypertension (PAH) research models [2].

Why Bosentan Cannot Be Interchanged with Ambrisentan or Macitentan in Experimental Protocols


Endothelin receptor antagonists (ERAs) are not functionally interchangeable despite sharing a common molecular target. Bosentan, ambrisentan, and macitentan exhibit fundamentally distinct receptor binding kinetics, ETA/ETB selectivity profiles, and physicochemical properties that directly dictate their experimental utility and translational relevance [1]. Bosentan is a mixed dual antagonist with fast receptor dissociation kinetics (ROt1/2 ≈70 seconds), whereas macitentan displays insurmountable antagonism due to a 15- to 20-fold longer receptor occupancy half-life (ROt1/2 ≈17 minutes) [2]. Ambrisentan is highly ETA-selective with negligible ETB binding [3]. These differences produce divergent pharmacological outcomes in vitro and in vivo—substituting one ERA for another without protocol adjustment invalidates dose-response relationships and confounds mechanistic interpretation. Furthermore, bosentan carries a distinct hepatotoxicity liability requiring hepatic transporter inhibition studies and REMS compliance considerations that do not apply to other ERAs [4]. The quantitative evidence below establishes the specific parameters where bosentan differs meaningfully from its closest analogs.

Bosentan Procurement Guide: Quantified Differentiation from Ambrisentan and Macitentan


ETA/ETB Receptor Binding Affinity and Selectivity Profile Comparison

Bosentan is a mixed dual ETA/ETB antagonist, whereas ambrisentan is highly ETA-selective. Bosentan binds human ETA receptors with Ki = 4.7 nM and ETB receptors with Ki = 95 nM, yielding an approximately 20-fold ETA preference and 67-fold selectivity by IC50 ratio (ETA IC50 = 7.1 nM vs ETB IC50 = 474.8 nM) in 125I-labeling assays on human smooth muscle cells . In contrast, ambrisentan is functionally ETA-selective with minimal ETB binding [1]. Macitentan, like bosentan, is a dual antagonist but exhibits substantially higher potency at both receptors (ETA IC50 ≈0.5 nM; ETB IC50 ≈391 nM) [2].

Receptor Binding Selectivity Endothelin Pharmacology

Functional Antagonist Potency in Human Vascular Tissue: pKB Values

In functional assays using isolated human pulmonary and radial artery ring segments, bosentan is approximately 50- to 100-fold less potent than macitentan and 13- to 18-fold less potent than ambrisentan in antagonizing ET-1-induced vasoconstriction [1]. The pKB values (negative log of the equilibrium dissociation constant) were: bosentan, pulmonary artery 6.28±0.13 (KB ≈524 nM) and radial artery 6.04±0.10 (KB ≈912 nM); macitentan, pulmonary artery 8.02±0.13 (KB ≈9.5 nM) and radial artery 7.49±0.08 (KB ≈32 nM); ambrisentan, pulmonary artery 7.38±0.13 (KB ≈42 nM) and radial artery 6.96±0.10 (KB ≈110 nM) [1].

Functional Pharmacology Organ Bath Vascular Reactivity Ex Vivo

Receptor Dissociation Kinetics and Occupancy Half-Life

Bosentan exhibits fast receptor dissociation kinetics, whereas macitentan displays significantly slower dissociation and sustained receptor occupancy [1]. In calcium release assays using human pulmonary arterial smooth muscle cells (PASMC), bosentan and ambrisentan have receptor occupancy half-lives (ROt1/2) of approximately 70 seconds and 40 seconds, respectively, whereas macitentan's ROt1/2 is approximately 17 minutes—a 15- to 20-fold longer occupancy duration [1][2]. Consequently, bosentan and ambrisentan behave as surmountable antagonists at all assay durations and lose inhibitory activity at high ET-1 concentrations; macitentan behaves as an insurmountable antagonist and retains efficacy across a wide range of ET-1 concentrations [1].

Receptor Kinetics Washout Insurmountable Antagonism Sustained Target Engagement

Physicochemical Properties: Log D, pKa, and Tissue Penetration Potential

Bosentan has lower lipophilicity and a lower nonionized fraction at physiological pH compared to macitentan, which directly impacts tissue penetration and distribution . The log D (distribution coefficient, n-octanol/aqueous buffer) values are: macitentan 2.9 (lipid:aqueous ratio 800:1), bosentan 1.3 (lipid:aqueous ratio 20:1), and ambrisentan -0.4 (lipid:aqueous ratio 1:2.5) . At pH 7.4, the nonionized fraction is 6% for macitentan, 1% for bosentan, and 0.01% for ambrisentan . Bosentan has logP ≈3.7 and aqueous solubility of 1.0 mg/100 mL (0.01 mg/mL) at neutral pH, increasing to 43 mg/100 mL at pH 7.5 [1].

Physicochemical Lipophilicity Distribution Coefficient Tissue Targeting

Hepatobiliary Transporter Inhibition and Hepatotoxicity Risk Profile

Bosentan carries a well-documented hepatotoxicity risk that is distinct from other ERAs. In clinical studies, bosentan caused ≥3-fold upper limit of normal (ULN) elevation of liver aminotransferases (ALT and AST) in approximately 11% of patients (n=658) compared to 2% in placebo (n=280), with a boxed warning and mandatory REMS program [1]. Macitentan does not demonstrate a statistically significant increased risk of elevated hepatic enzymes compared to placebo [2]. Mechanistically, bosentan inhibits the bile salt export pump (BSEP) with IC50 = 42 µM and NTCP with IC50 = 36 µM, contributing to its hepatotoxic potential [3].

Hepatotoxicity Transporter Inhibition BSEP Safety Pharmacology

Bosentan (CAS 147536-97-8): Defined Research and Industrial Application Scenarios Based on Quantitative Evidence


Dual ET Receptor Blockade in Mechanistic Vascular Biology Studies

Investigators studying the interplay between ETA-mediated vasoconstriction and ETB-mediated clearance/vasodilation require a dual antagonist. Bosentan's mixed ETA/ETB profile (ETA Ki=4.7 nM; ETB Ki=95 nM; 67-fold ETA selectivity by IC50) makes it suitable for experiments where both receptor subtypes must be simultaneously blocked . Unlike the highly ETA-selective ambrisentan, bosentan provides measurable ETB engagement at higher concentrations, enabling dose-ranging studies to dissect subtype-specific contributions .

Reference Compound for BSEP/NTCP Transporter Inhibition and Hepatotoxicity Assays

Bosentan serves as a validated positive control in hepatic transporter inhibition studies due to its well-characterized BSEP inhibition (IC50=42 µM) and NTCP inhibition (IC50=36 µM) profiles [1]. Its clinical hepatotoxicity signal (11% incidence of ALT/AST >3× ULN vs 2% placebo) establishes it as a benchmark for evaluating hepatotoxic potential of novel chemical entities [2]. Laboratories performing sandwich-cultured human hepatocyte assays or high-content screening for drug-induced liver injury (DILI) prediction should procure bosentan as an essential reference standard.

Fast-Off Kinetic Control in Receptor Washout and Competition Assays

For experiments requiring rapid reversal of receptor blockade upon compound removal, bosentan's fast receptor dissociation kinetics (ROt1/2 ≈70 seconds) provide a distinct advantage over macitentan (ROt1/2 ≈17 minutes) [3]. Bosentan and ambrisentan behave as surmountable antagonists irrespective of assay duration and lose inhibitory activity at high ET-1 concentrations, whereas macitentan displays insurmountable antagonism [3]. Bosentan is thus the appropriate choice for competition binding studies, pulse-chase experiments, and assays where complete washout of antagonist activity is required to assess receptor resensitization.

In Vivo PAH Efficacy Studies Requiring Established Dosing and Safety Monitoring Protocols

Bosentan is the most extensively characterized ERA in preclinical PAH models and serves as the historical benchmark against which novel ERAs are compared. Its oral bioavailability, established pharmacokinetic profile, and well-documented safety monitoring requirements (including the REMS program and monthly liver function testing) make it a reliable reference for in vivo efficacy and toxicology studies [4]. For dose-response studies in monocrotaline-induced PAH rats or hypoxia-induced pulmonary hypertension models, bosentan's pKB values in human pulmonary artery (6.28±0.13) inform translationally relevant plasma concentration targets [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bosentan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.